4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone
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Description
4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17360725 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Derivatives of 1,2,4-Triazole, including compounds structurally related to 4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good or moderate activities against microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Receptor Antagonism
- Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists. The study involved synthesizing and testing the efficacy of various compounds on the 5-HT7 receptors, which play a significant role in the central nervous system. This research demonstrates the potential of such compounds in therapeutic applications related to the CNS (Yoon et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone, which may share structural motifs with the queried compound, have been synthesized for their anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and showed significant analgesic and anti-inflammatory activities, suggesting their potential as leads for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
NMDA Receptor Antagonists
- Research into modifying the piperidine ring of ifenprodil led to the discovery of a novel class of NR2B-selective NMDA receptor antagonists. These compounds, including those structurally related to the queried molecule, exhibit high affinity and selectivity towards NR2B receptors, offering insights into developing new therapeutic agents for neurological conditions (Tewes et al., 2010).
Properties
IUPAC Name |
4-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-13-20-19(26-10-5-11-27-20)12-16(18)14-22-8-9-23(21(24)15-22)17-6-3-2-4-7-17/h2-4,6-7,12-13H,5,8-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCRKFCTYMUPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CN3CCN(C(=O)C3)C4=CC=CC=C4)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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